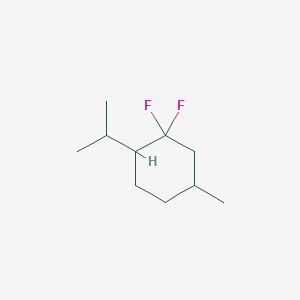
1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane is an organic compound with the molecular formula C10H18F2 It is a cycloalkane derivative characterized by the presence of two fluorine atoms and a methyl group on a cyclohexane ring
Méthodes De Préparation
The synthesis of 1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane typically involves the fluorination of a suitable precursor. One common method is the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selective fluorination and to prevent side reactions.
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Analyse Des Réactions Chimiques
1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions or amines, resulting in the formation of different substituted cyclohexanes.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Applications De Recherche Scientifique
1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and in the design of enzyme inhibitors.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, where fluorination imparts desirable properties such as increased chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to the strong electronegativity and small size of fluorine, which can form strong hydrogen bonds and van der Waals interactions with target molecules.
Comparaison Avec Des Composés Similaires
1,1-Difluoro-5-methyl-2-(propan-2-yl)cyclohexane can be compared with other fluorinated cyclohexanes, such as:
1,1-Difluoro-2-methylcyclohexane: Similar in structure but lacks the isopropyl group, leading to different steric and electronic properties.
1,1,2-Trifluorocyclohexane: Contains an additional fluorine atom, which can further influence its reactivity and interactions.
1-Fluoro-2-methylcyclohexane: With only one fluorine atom, this compound exhibits different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H18F2 |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1,1-difluoro-5-methyl-2-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H18F2/c1-7(2)9-5-4-8(3)6-10(9,11)12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
IRSDAFSQQHCIQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-chloroethyl)phenyl]benzamide](/img/structure/B13241331.png)
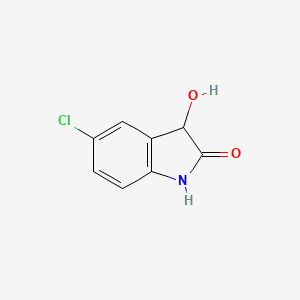
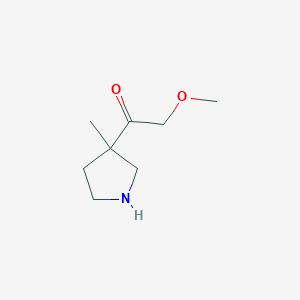

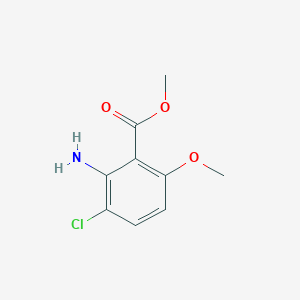
![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13241354.png)
![tert-Butyl 5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13241356.png)
![4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241360.png)

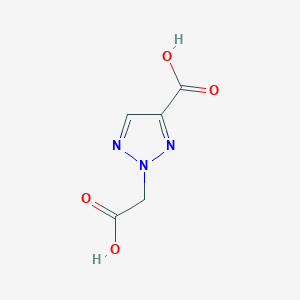
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13241381.png)

![4-Amino-6-[(tert-butoxy)methyl]-1,3,5-triazine-2-thiol](/img/structure/B13241397.png)

